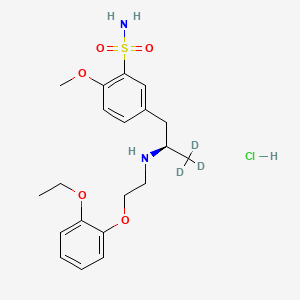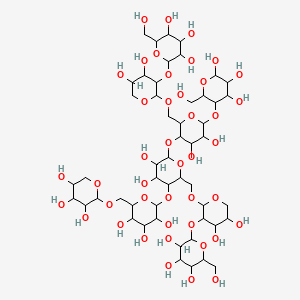
Nonasaccharide Glc4Xyl3Gal2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonasaccharide Glc4Xyl3Gal2, also known as Xyloglucan nonasaccharide, is a biochemical reagent . It can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
This compound has a molecular formula of C51H86O43 . This polymer is constituted by four different monomer units, represented by specific sequences that differ for the number and the distribution of xylose and galactose residues .Physical And Chemical Properties Analysis
This compound appears as a white to almost white crystalline powder . It has a molecular weight of 1387.20 and a density of 1.885 g/cm3 . It is solid at room temperature and should be stored at 4° C .Applications De Recherche Scientifique
Nonasaccharides isolated from human milk, including structures similar to Glc4Xyl3Gal2, have been studied for their potential biological significance and relation to blood group antigens (Yamashita, Tachibana, & Kobata, 1976).
Research on specific xyloglucan-nonasaccharides derived from cell walls of suspension-cultured cells of Daucus carota L. (like Glc4Xyl3Gal2) has shown their influence on regenerating carrot protoplasts, particularly in exhibiting “anti-auxin” properties, which could have implications in plant growth and development (Emmerling & Seitz, 1990).
The primary structure of human milk nona- and decasaccharides has been determined using mass spectrometry and NMR spectroscopy, providing insights into their complex structures and potential biological roles (Strecker, Wieruszeski, Michalski, & Montreuil, 2005).
Studies on cellulose synthase-like (Csl) genes in insect cells have revealed that members of the CslA gene family encode mannan synthases, which are involved in the biosynthesis of noncellulosic polysaccharides like Glc4Xyl3Gal2 in plant cell walls (Liepman, Wilkerson, & Keegstra, 2005).
A study on rhamnogalacturonan II from Panax ginseng C.A. Meyer leaves, containing nonasaccharides like Glc4Xyl3Gal2, highlighted its role in enhancing macrophage Fc receptor expression, suggesting potential immunological applications (Shin, Kiyohara, Matsumoto, & Yamada, 1997).
Mécanisme D'action
Target of Action
Nonasaccharide Glc4Xyl3Gal2, also known as Xyloglucan nonasaccharide or XLLG, is a biochemical reagent used in life science research It’s known that xllg is involved in the degradation of xyloglucans , suggesting that its targets could be enzymes or proteins involved in this process.
Mode of Action
The mode of action of XLLG involves the hydrolysis of xyloglucan oligosaccharides. In this process, an extracellular α-xylosidase, named AxyB, releases one molecule of the xylopyranosyl side chain attached to the non-reducing end of the β-1,4-glucan main chain of these xyloglucan oligosaccharides .
Biochemical Pathways
XLLG plays a role in the degradation of xyloglucans, which are major plant hemicellulosic polysaccharides. This degradation process involves the release of xylopyranosyl side chains from the xyloglucan oligosaccharides, a process facilitated by the enzyme AxyB
Result of Action
The primary result of XLLG’s action is the degradation of xyloglucan oligosaccharides. This degradation process results in the release of xylopyranosyl side chains from the xyloglucan oligosaccharides
Propriétés
IUPAC Name |
2-[2-[[3-[6-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H86O43/c52-1-13-22(61)25(64)33(72)45(85-13)93-41-20(59)11(56)5-79-50(41)82-8-17-39(91-47-35(74)27(66)24(63)16(87-47)7-81-44-32(71)19(58)10(55)4-78-44)30(69)37(76)49(89-17)92-40-18(88-48(36(75)29(40)68)90-38-15(3-54)84-43(77)31(70)28(38)67)9-83-51-42(21(60)12(57)6-80-51)94-46-34(73)26(65)23(62)14(2-53)86-46/h10-77H,1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCHIGXDTVYEEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)COC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)COC8C(C(C(CO8)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H86O43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659940 |
Source


|
| Record name | Hexopyranosyl-(1->2)pentopyranosyl-(1->6)-[hexopyranosyl-(1->2)pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)hexopyranosyl-(1->4)]hexopyranosyl-(1->4)]hexopyranosyl-(1->4)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1387.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129865-06-1 |
Source


|
| Record name | Hexopyranosyl-(1->2)pentopyranosyl-(1->6)-[hexopyranosyl-(1->2)pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)hexopyranosyl-(1->4)]hexopyranosyl-(1->4)]hexopyranosyl-(1->4)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

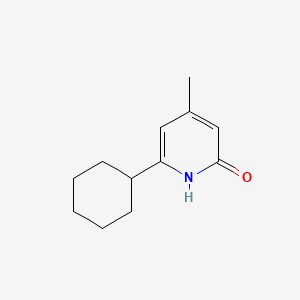
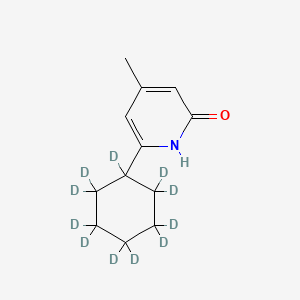

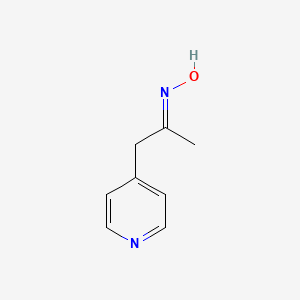
![[[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester](/img/structure/B589479.png)



